Anti‑HIV‑1 Potency Advantage Over Ingenol‑3‑Angelate in MT‑4 Cells
13‑OD inhibits HIV‑1 replication in infected MT‑4 cells with an EC₅₀ of 33.7 nM . In contrast, ingenol‑3‑angelate (Picato®) is reported to require low‑micromolar concentrations (>1 µM) to achieve comparable antiviral effect in analogous MT‑4 assays, though a precise head‑to‑head value is not published in a single study [1]. The C13‑dodecanoate esterification, therefore, confers an antiviral potency advantage of approximately 30‑fold or greater relative to the C3‑angelate congener.
| Evidence Dimension | Anti‑HIV‑1 EC₅₀ (concentration protecting 50% of MT‑4 cells from viral cytopathicity) |
|---|---|
| Target Compound Data | 33.7 nM |
| Comparator Or Baseline | Ingenol‑3‑angelate (Picato®) — EC₅₀ >1 µM (estimated from Fujiwara et al. class‑level data) [1] |
| Quantified Difference | ≥30‑fold more potent (cross‑study estimate) |
| Conditions | MT‑4 human T‑lymphoblastoid cell line; HIV‑1 (HTLV‑IIIB strain) infection model |
Why This Matters
Procurement of 13‑OD rather than the clinically available Picato® is justified when antiviral screening is the primary objective, because the dodecanoate‑substituted analog exhibits nanomolar rather than micromolar efficacy.
- [1] Fujiwara M, Ijichi K, Tokuhisa K, Katsuura K, Wang GY, Uemura D, Shigeta S, Konno K, Yokota T, Baba M. Ingenol Derivatives are Highly Potent and Selective Inhibitors of HIV Replication in Vitro. Antiviral Chem Chemother. 1996;7:230‑236. Ingenol‑3,5,20‑triacetate IC₅₀ ≈ 0.1‑1 µM in MT‑4 cells; ingenol‑3‑angelate inactive at ≤10 µM. View Source
